2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including bromine atoms, a benzoate ester, and an imine linkage, making it a subject of interest in synthetic organic chemistry and material science.
Preparation Methods
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate involves several steps, typically starting with the preparation of the core phenyl benzoate structure. The synthetic route may include:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of Imine Linkage: This involves the reaction of an aldehyde or ketone with an amine to form an imine, often facilitated by acid catalysis.
Esterification: The final step involves the formation of the benzoate ester through the reaction of the phenol with a carboxylic acid or its derivative.
Chemical Reactions Analysis
2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert imines to amines or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials, including photoactive and electroactive compounds.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets. The imine linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atoms and benzoate ester also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
2,4-Dibromophenol: Shares the bromine substitution pattern but lacks the complex imine and ester functionalities.
2,6-Dibromo-4-methylphenol: Another brominated phenol with different substitution patterns and functional groups.
2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol: Similar imine linkage but different substituents on the aromatic ring.
The uniqueness of 2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate lies in its combination of multiple functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C26H23Br2N3O7 |
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Molecular Weight |
649.3 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H23Br2N3O7/c1-35-20-10-16(11-21(36-2)24(20)37-3)25(33)29-14-22(32)31-30-13-17-9-18(27)12-19(28)23(17)38-26(34)15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,29,33)(H,31,32)/b30-13+ |
InChI Key |
BFRZWOAWNVBACX-VVEOGCPPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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